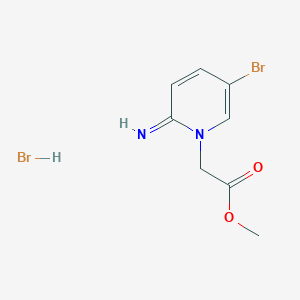
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an imino group and esterification. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The imino group can be introduced using reagents like ammonia or primary amines under acidic or basic conditions. The final esterification step can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2-iminopyridin-1(2H)-yl)acetate
- Methyl 2-(5-fluoro-2-iminopyridin-1(2H)-yl)acetate
- Methyl 2-(5-iodo-2-iminopyridin-1(2H)-yl)acetate
Uniqueness
Methyl 2-(5-bromo-2-iminopyridin-1(2H)-yl)acetate hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and other areas.
Properties
Molecular Formula |
C8H10Br2N2O2 |
|---|---|
Molecular Weight |
325.99 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-iminopyridin-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C8H9BrN2O2.BrH/c1-13-8(12)5-11-4-6(9)2-3-7(11)10;/h2-4,10H,5H2,1H3;1H |
InChI Key |
DHIXMVNHZSEOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C=CC1=N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















